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Gallinacin-10

Cat. No.: B1576551
Attention: For research use only. Not for human or veterinary use.
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Description

Gallinacin-10 (GAL10) is a member of the gallinacin family, which are cysteine-rich antimicrobial peptides (AMPs) functionally classified as avian β-defensins . These peptides are a vital component of the innate immune system in chickens . Gallinacins are characterized by a specific genomic structure and are typically less than 100 amino acids in size, featuring six conserved cysteine residues that form three disulfide bonds essential for their structure and function . In the chicken genome, this compound is located within a cluster of gallinacin genes on chromosome 3 . Its expression has been identified in specific healthy tissues, including the theca and granulosa layers of ovarian follicles, as well as in organs such as the liver, kidney, testicle, and ovary . This tissue-specific expression profile groups GAL10 with Gallinacins 8-13, which are distinct from other gallinacins that are expressed more prominently in bone marrow and respiratory tract cells . Researchers utilize this compound to investigate the avian innate immune response, particularly the role of beta-defensins in host defense at epithelial surfaces . Studies may focus on its potential activity against various microbes, its expression patterns in response to challenges like lipopolysaccharide (LPS), and its function as a bridge between innate and adaptive immunity . This product is strictly for research applications and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

bioactivity

Antibacterial

sequence

FPDTVACRTQGNFCRAGACPPTFTISGQCHGGLLNCCAKIPAQ

Origin of Product

United States

Genomic Organization and Genetic Diversity of Gallinacin 10

Chromosomal Localization and Gene Cluster Architecture

In the chicken (Gallus gallus), the genes encoding the avian β-defensins are not scattered throughout the genome but are organized into a single, dense cluster. nih.govosti.gov A genome-wide screen identified a total of 13 β-defensin genes, designated Gallinacin 1–13 (now more commonly referred to as AvBD1-13), located within an 86-kilobase (kb) region on chromosome 3. nih.govosti.gov Fluorescence in situ hybridization (FISH) analysis mapped this gene cluster specifically to the chromosomal region 3q3.5-q3.7. nih.gov

Subsequent research has expanded this number to at least 14 distinct β-defensin genes (AvBD1–14) packed within a similar distance on chromosome 3. nih.govmdpi.com The genes within this cluster, including Gallinacin-10 (AvBD10), are arranged in a conserved order and transcriptional orientation across most Galliformes species. nih.gov This clustered organization suggests that the diversity of avian β-defensins arose through processes of gene duplication and subsequent diversification from a common ancestral gene. osti.gov

Feature Description Reference
Organism Chicken (Gallus gallus) nih.gov
Chromosome 3 nih.gov
Specific Locus 3q3.5-q3.7 nih.gov
Cluster Size Approximately 86 kb nih.govnih.gov
Number of Genes 13-14 (AvBD1 to AvBD14) nih.govmdpi.com

Gene Structure: Exon-Intron Organization

The gene structure of gallinacins, including this compound, exhibits a distinct exon-intron organization. Unlike the majority of mammalian β-defensin genes, which typically consist of two exons and one intron, the chicken gallinacin genes are composed of four short exons separated by three introns. nih.gov The introns vary in length, ranging from 117 base pairs (bp) to over 3,300 bp. nih.gov This four-exon, three-intron structure is a conserved feature among the gallinacin gene family and provides a structural basis for distinguishing them from their mammalian counterparts. nih.govnih.govuva.es

Comparative Genomics of this compound and Related Avian Beta-Defensins

Comparative genomic analyses suggest that all vertebrate defensins, including avian β-defensins, likely evolved from a single, ancestral β-defensin-like gene. nih.govosti.gov This ancestral gene underwent significant duplication, diversification, and translocation events throughout the evolutionary history of different vertebrate lineages. osti.gov

Birds appear to possess only β-defensins, lacking the α- and θ-defensins found in mammals. nih.govosti.gov This suggests that α-defensins arose from β-defensin gene duplication after the divergence of mammals from other vertebrates. osti.gov Phylogenetic analysis of various avian β-defensins reveals cross-species, gene-specific clusters, indicating that many of these genes, likely including this compound, evolved before the speciation of modern birds. mdpi.com However, some species-specific AvBD genes, such as AvBD14 in chickens, also exist, highlighting ongoing evolutionary diversification. mdpi.com The evolutionary rates of certain AvBD genes, including AvBD10, have been linked to life-history traits; for instance, the evolutionary rate of AvBD10 shows a negative association with body weight in Galliformes. nih.gov

Transcriptional Regulation and Expression Profiles of Gallinacin 10

Developmental Expression Dynamics

The expression of the Gallinacin-10 gene exhibits dynamic changes throughout the development of the chicken, from the embryonic stage to adulthood, with varying levels across different tissues.

Research into early chicken embryological development has revealed significant temporal and spatial regulation of Gal-10 expression. In the embryo's abdomen, Gal-10 (AvBD10) gene expression was found to increase by more than 100-fold at day 12 of development compared to day 3 levels. researchgate.net This suggests a specific role for Gal-10 during mid-to-late embryonic development.

Post-hatch, the expression patterns continue to be tissue-specific and age-dependent. In healthy 3-week-old chickens, Gal-10 (referred to as Gal-8 in the study) expression was high in the small intestine and liver, with moderate expression detected in the tongue and lung. vt.edu However, another study focusing on broilers at 4 weeks of age reported low to no expression of Gal-10 (AvBD10), suggesting that expression levels can differ based on breed and developmental time point. plos.org

In the reproductive system of laying hens, Gal-10 expression is also subject to developmental changes. It is detected in the theca and granulosa layers of ovarian follicles at various stages of growth, including the white follicle (WF), different stages of yellow follicles (F1, F3, F5), and postovulatory follicles. uniprot.orgbioscientifica.com However, the level of Gal-10 mRNA in these follicular layers does not appear to change significantly during the process of follicular growth. bioscientifica.com In contrast, a comparison between young (180-day-old) and aged (approx. 720-day-old) hens revealed that the expression of Gal-10 (AvBD10) in the uterus was significantly higher in the older birds. researchgate.net This age-associated increase may be a compensatory mechanism for the decline in acquired immunity. researchgate.net

Table 1: Developmental Expression of this compound in Chickens

Developmental StageTissueExpression Level/ChangeSource
Embryo (Day 12 vs. Day 3)Abdomen>100-fold increase researchgate.net
3-week-old ChickensSmall Intestine, LiverHigh vt.edu
3-week-old ChickensTongue, LungModerate vt.edu
4-week-old BroilersVarious tissuesLow or no expression plos.org
Laying Hens (Follicular Growth)Ovarian Follicle (Theca & Granulosa layers)No significant change bioscientifica.com
Aged Hens (vs. Young Hens)UterusHigher expression researchgate.net

Environmental Factors Affecting this compound Gene Expression

The expression of the this compound gene is significantly modulated by a variety of environmental factors, including pathogenic challenges, mycotoxins, and dietary supplements. This indicates its active role in the host's response to external stimuli.

Bacterial and Viral Infections: Exposure to pathogens often triggers a change in Gal-10 expression, though the direction of this change can depend on the specific pathogen and host. In pigeons infected with Pigeon Paramyxovirus type 1 (PPMV-1), Gal-10 (AvBD10) mRNA levels were significantly increased in the spleen, lungs, proventriculus, and kidneys at 7 days post-infection. asm.org Conversely, in broilers infected with Salmonella enterica, the expression of Gal-10 was suppressed. agrobiology.ru The expression of Gal-10 can also be induced by bacterial components like lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. veterinaryworld.org However, in the theca and granulosa layers of the F3 stage ovarian follicle, expression was not affected by an intravenous injection of LPS. uniprot.orgbioscientifica.com

Mycotoxins and Co-infection: The mycotoxin deoxynivalenol (B1670258) (DON), a common contaminant in poultry feed, has been shown to influence Gal-10 expression. In broiler chickens, dietary exposure to DON, both alone and in combination with Campylobacter jejuni infection, led to an upregulation of Gal-10 mRNA expression in the cecum at 7 days post-infection. nih.govresearchgate.net This suggests that Gal-10 is part of the intestinal defense response against both mycotoxins and bacterial pathogens. nih.gov

Dietary Supplements: The gut microbiome and host immune responses can be modulated by dietary additives, which in turn affects Gal-10 expression. A study on laying hens demonstrated that the inclusion of prebiotic and probiotic feed additives resulted in an increase in this compound gene expression by 1.48-fold and 1.55-fold, respectively. agrobiology.ru This suggests that dietary strategies aimed at improving gut health can enhance the expression of this key antimicrobial peptide, potentially strengthening the protective functions of the host. agrobiology.ru

Table 2: Modulation of this compound Gene Expression by Environmental Factors

FactorOrganism/ModelTissueEffect on ExpressionSource
Pigeon Paramyxovirus type 1 (PPMV-1)PigeonsSpleen, Lungs, Proventriculus, KidneysUpregulation asm.org
Salmonella entericaBroiler ChickensIntestineSuppression agrobiology.ru
Lipopolysaccharide (LPS)Laying HensOvarian FollicleNo effect uniprot.orgbioscientifica.com
Deoxynivalenol (DON) & Campylobacter jejuniBroiler ChickensCecumUpregulation nih.govresearchgate.net
Prebiotic Feed AdditiveLaying HensIntestine1.48-fold increase agrobiology.ru
Probiotic Feed AdditiveLaying HensIntestine1.55-fold increase agrobiology.ru

Molecular Mechanisms of Gallinacin 10 Biological Activity

Interactions with Microbial Cell Structures

The initial and critical step in the antimicrobial action of Gallinacin-10 involves its interaction with the microbial cell envelope. nih.gov This interaction is primarily driven by electrostatic forces and ultimately leads to the disruption of the membrane's integrity. asm.orgresearchgate.netmdpi.comnih.gov

Electrostatic Interactions with Anionic Membrane Components

This compound, being a cationic peptide rich in positively charged amino acid residues, is electrostatically attracted to the negatively charged components of microbial membranes. veterinaryworld.orgnih.gov In Gram-negative bacteria, these components include the lipopolysaccharide (LPS) of the outer membrane, specifically the lipid A moiety. veterinaryworld.orgasm.org For Gram-positive bacteria, the primary targets are teichoic and lipoteichoic acids embedded in the peptidoglycan layer. veterinaryworld.org Additionally, anionic phospholipids (B1166683) present in the bacterial cytoplasmic membrane serve as docking sites for this compound. veterinaryworld.org This electrostatic attraction is a fundamental driving force for the peptide's accumulation on the microbial surface, a prerequisite for its subsequent disruptive actions. pnas.org

The table below summarizes the key anionic components of microbial membranes that interact with this compound.

Microbial Class Anionic Membrane Component Reference
Gram-negative bacteriaLipopolysaccharide (LPS), specifically the lipid A moiety veterinaryworld.orgasm.org
Gram-positive bacteriaTeichoic and lipoteichoic acids veterinaryworld.org
GeneralAnionic membrane phospholipids veterinaryworld.org

Membrane Permeabilization Mechanisms

Following the initial electrostatic binding, this compound induces membrane permeabilization, leading to the loss of cellular contents and dissipation of vital ion gradients. nih.govbioone.org The precise mechanism of pore formation is a subject of ongoing research, but several models have been proposed for antimicrobial peptides in general, which are likely applicable to this compound. These include the "barrel-stave," "toroidal pore," and "carpet" models. nih.gov In the "barrel-stave" model, peptides insert into the membrane, forming a pore like the staves of a barrel. The "toroidal pore" model involves the peptides and lipid monolayers bending to form a continuous pore. In the "carpet" model, the peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a critical concentration is reached. nih.gov Transmission electron microscopy of bacteria treated with a related gallinacin, Gal-6, has shown significant morphological changes, including cytoplasm retraction and cell lysis, which are consistent with membrane permeabilization. nih.gov

Inhibition of Essential Microbial Processes

Beyond direct membrane disruption, this compound exerts its antimicrobial effects by penetrating the microbial cell and interfering with crucial intracellular processes. researchgate.netmdpi.comveterinaryworld.orgbioone.org

Disruption of DNA Replication

Once inside the microbial cell, this compound can inhibit DNA replication. veterinaryworld.orgbioone.orgresearchgate.net The exact molecular interactions leading to this inhibition are not fully elucidated for this compound specifically, but it is a known mechanism for many antimicrobial peptides. mdpi.comresearchgate.net This interference can occur at various stages of the replication process. For some antimicrobial agents, this involves binding to DNA itself, distorting its structure, or inhibiting the enzymes essential for replication, such as DNA gyrase or DNA polymerase. atsu.edu For instance, aminoglycoside antibiotics have been shown to block the initiation of DNA replication by interfering with the attachment of the origin of replication to the cell membrane. nih.gov

Interference with Protein Synthesis

This compound also has the capacity to interfere with protein synthesis. veterinaryworld.orgbioone.orgresearchgate.net This is another critical intracellular target for antimicrobial peptides. Inhibition of protein synthesis can be achieved by targeting different components of the translational machinery. atsu.edu This could involve binding to ribosomal subunits, interfering with the formation of the initiation complex, or disrupting the elongation phase of peptide chain synthesis. The consequence of this inhibition is the cessation of the production of essential proteins, leading to metabolic arrest and cell death. atsu.edu

Broad-Spectrum Activity against Diverse Microbial Classes

This compound exhibits a broad spectrum of antimicrobial activity, targeting a wide range of microorganisms. veterinaryworld.orgasm.orgbioone.org This includes both Gram-positive and Gram-negative bacteria. asm.orgbioone.org The ability to act against such a diverse array of microbes stems from the conserved nature of its primary targets—the anionic components of the cell membrane and fundamental intracellular processes like DNA replication and protein synthesis. veterinaryworld.orgbioone.org While some gallinacins have shown activity against fungi as well, the specific spectrum of this compound against fungal pathogens requires further detailed investigation. cambridge.org

The table below provides a summary of the reported antimicrobial activity of the gallinacin family.

Microbial Class Activity Reported for Gallinacins Reference
Gram-positive bacteriaYes asm.orgbioone.org
Gram-negative bacteriaYes asm.orgbioone.org
FungiYes (for some gallinacins) cambridge.org

Efficacy Against Gram-Positive Bacteria

This compound, also known as avian β-defensin-10 (AvBD-10), demonstrates potent bactericidal activity against a range of Gram-positive bacteria. nih.gov Studies comparing synthetic AvBD-10 (sAvBD-10) to other defensins, such as sAvBD-4, have shown that sAvBD-10 possesses a higher bactericidal potency against many tested strains. researchgate.netnih.gov Its efficacy is significant against various pathogenic species. researchgate.net However, for some strains, such as Streptococcus bovis, the observed effect was noted to be moderate. researchgate.netnih.gov The activity of chicken defensins can be diminished in the presence of high salt concentrations. nih.govmdpi.com

Table 1: Efficacy of this compound Against Gram-Positive Bacteria

Bacterial Strain Type Reported Efficacy of this compound (sAvBD-10)
Staphylococcus aureus Gram-Positive Significant Bactericidal Activity researchgate.net
Bacillus cereus Gram-Positive Significant Bactericidal Activity researchgate.net
Streptococcus bovis Gram-Positive Moderate Bactericidal Activity researchgate.netnih.gov
Clostridium perfringens Gram-Positive Not specified for Gal-10; Gal-6 showed high efficacy nih.gov

Efficacy Against Gram-Negative Bacteria

This compound exhibits broad-spectrum activity that includes significant efficacy against Gram-negative bacteria. asm.org The mechanism involves interaction with the outer membrane components unique to Gram-negative bacteria, particularly the lipid A moiety of lipopolysaccharides (LPS). nih.govveterinaryworld.org This interaction disrupts the outer membrane, allowing the peptide to access and permeabilize the inner cytoplasmic membrane, leading to bacterial death. nih.govcambridge.org Synthetic AvBD-10 has been shown to be a potent agent against several Gram-negative pathogens. nih.gov Its bactericidal activity was reported as significant against most tested strains, with the exception of Pseudomonas aeruginosa, against which it had a moderate effect. researchgate.netnih.gov Some studies suggest that β-defensins could serve as potential markers for infections caused by Gram-negative bacteria. researchgate.net

Table 2: Efficacy of this compound Against Gram-Negative Bacteria

Bacterial Strain Type Reported Efficacy of this compound (sAvBD-10)
Escherichia coli Gram-Negative Significant Bactericidal Activity researchgate.net
Salmonella choleraesuis Gram-Negative Significant Bactericidal Activity researchgate.net
Pasteurella multocida Gram-Negative Significant Bactericidal Activity researchgate.net
Pseudomonas aeruginosa Gram-Negative Moderate Bactericidal Activity researchgate.netnih.gov

Structure-Activity Relationship Studies of this compound Variants

Structure-activity relationship (SAR) studies are crucial for understanding how the physicochemical properties of antimicrobial peptides influence their function. For avian β-defensins like this compound, several structural parameters are known to be critical for antimicrobial potency and target specificity. mdpi.com These include:

Cationicity: The net positive charge of the peptide is fundamental for the initial electrostatic attraction to the anionic bacterial membranes. mdpi.com

Amphipathicity: The spatial separation of charged/polar and hydrophobic residues allows the peptide to interact with both the aqueous environment and the lipid core of the bacterial membrane. mdpi.com

Hydrophobicity: This property drives the insertion of the peptide into the membrane bilayer, contributing to its disruption. mdpi.com

Helicity: The formation of secondary structures, such as α-helices or β-sheets, is often essential for the peptide's function. mdpi.com

Post Translational Modifications of Gallinacin 10 and Functional Implications

Identification of Modification Types

The primary and most defining post-translational modification in Gallinacin-10 is the formation of multiple intramolecular disulfide bonds. uniprot.org Beyond this, other modifications common to similar bioactive peptides may also be relevant.

Disulfide Bond Formation: this compound, like other β-defensins, is characterized by a specific arrangement of six cysteine residues that form three intramolecular disulfide bonds. nih.govbioone.orguniprot.org These covalent linkages are crucial for establishing the peptide's complex three-dimensional structure. The specific connectivity of these bonds in this compound is Cys¹-Cys⁵, Cys²-Cys⁴, and Cys³-Cys⁶ (referring to the six conserved cysteine residues), which creates a stable, folded structure essential for its function. uniprot.org

Proteolytic Cleavage: this compound is synthesized as a larger precursor molecule that includes a signal peptide and a propeptide sequence. uniprot.orgveterinaryworld.org The signal peptide is cleaved off during its transit into the endoplasmic reticulum. Subsequently, the propeptide is removed by proteolytic enzymes to release the mature, active peptide. veterinaryworld.orguu.nl This processing is a common mechanism for activating antimicrobial peptides and preventing potential toxicity to the host's own cells.

C-terminal Amidation: While not definitively documented for this compound specifically in the provided search results, C-terminal amidation is a common PTM found in many antimicrobial peptides. asm.orgupf.edu This modification involves the enzymatic conversion of the C-terminal carboxyl group to an amide. It is known to enhance the biological activity and stability of various peptides. asm.orgfrontiersin.org

Table 1: Identified and Potential Post-Translational Modifications of this compound

Modification TypeDescriptionStatus in this compound
Disulfide Bond FormationCovalent linkage between the thiol groups of two cysteine residues. This compound contains three such bonds. nih.govuniprot.orgConfirmed
Proteolytic CleavageRemoval of a signal peptide and a propeptide from the precursor protein to yield the mature peptide. uniprot.orgveterinaryworld.orgConfirmed
C-terminal AmidationEnzymatic modification of the C-terminal carboxyl group to an amide. asm.orgPotential (Common in similar peptides)

Impact of Modifications on Stability and Activity

The post-translational modifications of this compound are not merely structural embellishments; they have profound functional consequences, directly influencing the peptide's stability and its antimicrobial efficacy.

The three intramolecular disulfide bonds are paramount for the structural integrity of this compound. neb.com These bonds lock the peptide into a rigid, three-dimensional conformation that is resistant to denaturation and proteolytic degradation. asm.org This enhanced stability is crucial for the peptide to function effectively in the often harsh environments where it encounters pathogens, such as in the digestive tract. nih.gov The specific folding pattern created by the disulfide bridges is also essential for its antimicrobial activity, as it presents the cationic and hydrophobic residues in an optimal orientation to interact with and disrupt microbial membranes. nih.gov Deletion of disulfide bridges in similar antimicrobial peptides has been shown to cause a significant decrease in activity. researchgate.net

Proteolytic processing ensures that the potent antimicrobial activity of this compound is unleashed only when and where it is needed, preventing damage to the host's own tissues. The inactive propeptide form can be safely stored in granules of immune cells or secreted from epithelial cells. uniprot.orgveterinaryworld.org

Should C-terminal amidation occur in this compound, it would likely contribute significantly to its function. This modification typically increases the net positive charge of the peptide, enhancing its interaction with negatively charged bacterial membranes. frontiersin.org Furthermore, amidation is known to increase resistance to carboxypeptidases, thereby prolonging the peptide's half-life and stability. upf.edu

Table 2: Functional Implications of this compound PTMs

ModificationImpact on StabilityImpact on Activity
Disulfide BondsGreatly increases structural stability and resistance to proteolysis. asm.orgneb.comEssential for maintaining the tertiary structure required for microbial membrane interaction and antimicrobial action. nih.gov
Proteolytic CleavageN/A (It is a processing step)Activates the peptide from its inactive precursor form at the site of action. veterinaryworld.org
C-terminal AmidationCan increase stability by preventing degradation by carboxypeptidases. upf.eduOften enhances antimicrobial potency by increasing positive charge and stabilizing helical structures. asm.orgfrontiersin.org

Enzymatic Pathways Involved in this compound Processing

The biosynthesis and maturation of this compound involve a coordinated series of enzymatic events primarily within the secretory pathway.

Following ribosomal synthesis, the this compound precursor is directed to the endoplasmic reticulum (ER). Here, the N-terminal signal peptide is removed by a signal peptidase. The crucial process of disulfide bond formation also takes place in the ER, a compartment with an oxidizing environment conducive to this reaction. neb.com This process is catalyzed by enzymes of the protein disulfide isomerase (PDI) family, which ensure the correct pairing of cysteine residues to form the native disulfide bridges. neb.com PDI and related enzymes can also correct mis-paired disulfide bonds, acting as a quality control mechanism. neb.com

After folding and disulfide bond formation in the ER, the this compound propeptide is transported through the Golgi apparatus. The final activation step, the proteolytic cleavage of the propeptide, is thought to occur in the late stages of the secretory pathway, possibly within secretory granules or upon secretion from the cell. veterinaryworld.orguu.nl The specific proteases responsible for cleaving the this compound propeptide in chickens have not been fully characterized, but in other systems, enzymes like serine proteases are known to process similar antimicrobial peptide precursors. uu.nl

Immunomodulatory Roles of Gallinacin 10 Beyond Direct Antimicrobial Effects

Modulation of Host Immune Cell Responses

Gallinacin-10 and other avian defensins play a pivotal role in modulating the host's cellular immune response, primarily by directing the movement of immune cells and influencing the signaling environment.

Recruitment of Immune Cells (e.g., Macrophages, Granulocytes, Lymphocytes)

A primary immunomodulatory function of this compound is its ability to attract key immune cells to sites of infection or inflammation. asm.org As part of the defensin (B1577277) family, it enhances host resistance by promoting the recruitment, or chemotaxis, of a variety of immune cells. nih.gov This includes phagocytic cells like macrophages, which engulf and destroy pathogens, and granulocytes (such as neutrophils/heterophils), which are often the first responders to microbial invasion. asm.orgmdpi.com Furthermore, defensins can recruit lymphocytes, the cells responsible for the highly specific adaptive immune response, and immature dendritic cells, which are critical for initiating this response. asm.orgnih.gov This targeted recruitment ensures that a robust cellular defense is mounted precisely where it is needed. jrd.or.kr

Table 1: Immune Cells Recruited by Avian β-Defensins

Recruited Immune Cell Primary Function in Immune Response Citation(s)
Macrophages Phagocytosis of pathogens, antigen presentation, cytokine production. asm.orgnih.gov
Granulocytes Rapid response to infection, phagocytosis, release of antimicrobial factors. asm.orgcabi.org
Lymphocytes Mediate adaptive immunity (T cells and B cells). asm.orgnih.gov

Influence on Pro- and Anti-inflammatory Cytokine Expression (e.g., IL-1β, IL-10)

This compound can significantly influence the balance of pro- and anti-inflammatory signaling molecules, known as cytokines. The interaction of gallinacins with components of bacterial membranes, such as lipopolysaccharide (LPS), can trigger the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β). asm.org This initial pro-inflammatory signal is crucial for alerting the immune system to an active threat.

Conversely, the broader immune response involves the regulation of this inflammation to prevent excessive tissue damage. researchgate.net This is partly managed by anti-inflammatory cytokines like Interleukin-10 (IL-10). researchgate.net IL-10 plays a key role in immune homeostasis by inhibiting the synthesis of pro-inflammatory cytokines, thereby down-regulating inflammatory responses. researchgate.net While direct induction of IL-10 by this compound is complex, the cellular processes initiated by defensins, such as the differentiation of specific macrophage subsets, can lead to the production of IL-10. mdpi.comjrd.or.kr For instance, M2 macrophages are known for their anti-inflammatory functions and high-level expression of IL-10. mdpi.comjrd.or.kr This dual influence on cytokine expression allows the immune response to be both potent and controlled.

Table 2: Comparison of Key Cytokines Influenced During Immune Response

Cytokine Classification Primary Role Citation(s)
Interleukin-1β (IL-1β) Pro-inflammatory Promotes inflammation, activates immune cells, induced by pathogen components. asm.org

Role in Bridging Innate and Adaptive Immunity Pathways

This compound and its fellow avian β-defensins serve as a critical link between the immediate, non-specific innate immune system and the slower, highly specific adaptive immune system. asm.orgbioone.org The innate system provides the first line of defense, with gallinacins recognizing pathogens and recruiting innate immune cells. asm.orgtandfonline.com

The bridge to adaptive immunity is formed through several mechanisms. By recruiting and activating dendritic cells, defensins facilitate one of the most crucial steps in initiating an adaptive response. nih.govbioscientifica.com Dendritic cells capture antigens from pathogens and present them to T lymphocytes, a key event that "educates" the adaptive system about the specific threat. bioscientifica.comfrontiersin.org This function helps explain why polymorphisms in gallinacin genes have been associated with antibody production following vaccination. asm.org The expression of gallinacin genes in primary and secondary immune organs, such as the bone marrow and bursa of Fabricius, further underscores their role in facilitating the transition from an innate to an adaptive response in birds. asm.orgbioone.org

Regulation of Host Defense Mechanisms in Specific Tissues

The expression of this compound (also known as Avian β-defensin 10 or AvBD10) and other gallinacins is not uniform throughout the body but is instead regulated in a tissue-specific manner, providing tailored protection where it is most needed. asm.orgplos.org Gallinacins are part of two distinct groups based on their expression patterns: GAL-1 to -7 are primarily expressed in the bone marrow and respiratory tract, while GAL-8 to -13 (including this compound) are preferentially expressed in the liver and urogenital tract. bioscientifica.comasm.org

Research has shown that AvBD10 is moderately expressed in the small intestine of chickens at 3 weeks of age, where it contributes to the first line of defense against ingested pathogens. plos.org Its expression has also been documented during embryonic development, with levels of AvBD10 mRNA increasing significantly in the abdomen by day 12, suggesting a role in preparing the embryo for post-hatch pathogenic challenges. researchgate.net In the ovarian follicles, the expression of certain gallinacins is enhanced in response to bacterial LPS, indicating a localized defense system within reproductive tissues. bioscientifica.com This tissue-specific expression highlights the strategic placement of these peptides to protect vulnerable entry points and critical organ systems. plos.orgnih.gov

Table 3: Tissue-Specific Expression and Function of this compound and Related Gallinacins

Gallinacin / AvBD Tissue of Expression Associated Function Citation(s)
This compound (AvBD10) Liver, Urogenital Tract Localized innate defense in these organ systems. bioscientifica.comasm.org
This compound (AvBD10) Small Intestine First line of defense against enteric pathogens. plos.org
This compound (AvBD10) Embryonic Abdomen Developmental preparedness for post-hatch immune challenges. researchgate.net
Gallinacins (general) Ovarian Follicles Localized defense against bacterial invasion in reproductive tissues. bioscientifica.com

Table 4: List of Mentioned Compounds

Compound Name
This compound (Avian β-defensin 10 / AvBD10)
Interleukin-1β (IL-1β)
Interleukin-10 (IL-10)

Evolutionary Biology of the Gallinacin Family, with Emphasis on Gallinacin 10

Phylogenetic Relationships within Avian Beta-Defensins

Phylogenetic analyses of avian β-defensins reveal a complex evolutionary history. Gallinacin-10 (AvBD10) is consistently grouped within the avian β-defensin family, showing clear orthologous relationships across various bird species. nih.gov Studies have demonstrated that AvBD10 from different avian orders, such as Galliformes (e.g., chicken) and Psittaciformes, cluster together, indicating a common ancestry. researchgate.net For instance, research has shown a close evolutionary relationship between the chicken AvBD10 (this compound) and AvBD10 orthologs identified in other bird species. researchgate.net

Interestingly, phylogenetic trees indicate that some AvBDs, including homologs of this compound, represent ancient lineages. For example, the AvBD10 found in the Dinornithiformes (an extinct order of birds) appears to be an ancient variant compared to that found in Psittaciformes. researchgate.net This suggests that the ancestral form of this compound was present early in avian evolution and has since undergone diversification in different lineages. The clustering of AvBD9, AvBD10, AvBD11, AvBD13, and AvBD14 in phylogenetic analyses suggests they may have arisen from a common ancestral gene. nih.gov

Avian Order AvBD10 Ortholog Phylogenetic Placement
Galliformes (Chicken)This compound (GLL10)Forms a cluster with other AvBD10 orthologs
PsittaciformesCs-AvBD10Closely related to Galliformes AvBD10
Dinornithiformes (extinct)Ad-AvBD10Represents an ancient lineage of AvBD10

Gene Duplication and Diversification Events

The diversity of the avian β-defensin family, including the Gallinacins, is largely a result of gene duplication and subsequent diversification. nih.govnih.gov The genes encoding these peptides are typically found in a cluster on a single chromosome, which facilitates duplication events through processes like unequal crossing-over. nih.gov These duplications provide the raw genetic material for evolutionary innovation, allowing one copy of the gene to maintain its original function while the other is free to accumulate mutations and potentially acquire new functions.

This process of duplication and diversification has led to the expansion of the AvBD gene family in birds. nih.gov While some β-defensins are highly conserved across species, others show evidence of species-specific duplications. nih.gov This evolutionary strategy allows for the generation of a diverse arsenal of antimicrobial peptides, likely as a response to the varied and ever-changing microbial challenges faced by different avian species in their respective ecological niches. The evolution of AvBD10 has been linked to specific ecological factors and life-history traits, suggesting that its diversification is not random but is driven by selective pressures in the environment. nih.govresearchgate.net

Evolutionary Mechanism Impact on Gallinacin/AvBD Family
Gene DuplicationExpansion of the AvBD gene family, providing raw material for new functions.
Gene DiversificationAccumulation of mutations in duplicated genes, leading to a diverse repertoire of defensins with varied antimicrobial activities.
Gene Loss and PseudogenizationContributes to the variation in AvBD repertoires across different avian species. nih.gov

Evidence of Adaptive Evolution and Positive Selection

The evolution of the Gallinacin family, including this compound, is not solely a product of neutral genetic drift but has been shaped by adaptive evolution driven by positive selection. scispace.com Positive selection occurs when new advantageous mutations are favored and spread through a population. In the context of host-pathogen co-evolution, antimicrobial peptides like this compound are often under strong positive selection to keep pace with evolving pathogens.

Studies have identified specific sites within avian β-defensin genes, including AvBD10, that show evidence of positive selection. nih.gov These sites are often located in the mature peptide region, the functional part of the molecule that interacts with microbial membranes. The non-synonymous to synonymous substitution rate ratio (dN/dS) is a common measure used to detect positive selection, and values greater than one indicate that amino acid changes have been favored. The evolution of AvBD10 has been shown to be significantly associated with specific ecological and life-history characteristics. nih.govresearchgate.net This suggests that the selective pressures driving the evolution of this defensin (B1577277) are linked to the specific environmental challenges and life strategies of different bird species.

Gene Evidence of Positive Selection Implication
AvBD10Associated with specific ecological factors and life-history traits. nih.govresearchgate.netAdaptive evolution in response to environmental pressures and pathogen exposure.
Multiple AvBDsPositively selected sites identified in mature peptide regions. nih.govHost-pathogen arms race driving functional diversification of antimicrobial peptides.

Conservation and Divergence Across Avian Lineages

The evolutionary history of this compound and other avian β-defensins is marked by a balance between conservation and divergence across different avian lineages. Some regions of these genes, such as the signal peptide, are highly conserved, reflecting their essential role in peptide processing and secretion. nih.gov The characteristic six-cysteine motif, which is crucial for the three-dimensional structure and function of β-defensins, is also a conserved feature.

In contrast, other regions of the molecule, particularly those involved in direct interaction with pathogens, show significant divergence. This divergence is evident in the variation of amino acid sequences of AvBD10 orthologs among different bird species. nih.gov For example, while there is a general conservation of the AvBD10 gene, species-specific amino acid alleles have been identified. nih.gov This pattern of conservation and divergence is a hallmark of genes involved in the immune system, where a conserved structural framework is maintained while functional domains are allowed to diversify to counter a wide range of pathogens. Unlike some other AvBDs, no widely shared amino acid alleles for AvBD10 were identified across galliform species, which may point to different selective pressures between avian orders. nih.gov

Feature Conservation/Divergence Reason
Signal PeptideHighly ConservedEssential for peptide processing and secretion. nih.gov
Six-Cysteine MotifConservedCrucial for the structural integrity of the defensin.
Mature Peptide RegionDivergentSubject to positive selection to interact with a variety of microbial targets. nih.gov
Amino Acid AllelesSpecies-specificReflects adaptation to different local pathogen landscapes. nih.gov

Advanced Methodologies and Research Approaches for Gallinacin 10 Studies

Genomic and Transcriptomic Profiling Techniques

Genomic and transcriptomic analyses provide a comprehensive view of the genetic basis and expression patterns of Gallinacin-10. These techniques are fundamental to understanding how and where this peptide is produced in response to various stimuli.

RNA Sequencing and Microarray Analysis

RNA sequencing (RNA-Seq) and microarray analysis are powerful high-throughput methods used to profile the transcriptome, offering insights into the expression levels of this compound and other genes across different tissues and conditions. acgtinc.comillumina.com

RNA Sequencing (RNA-Seq): This technology enables a deep and comprehensive analysis of the transcriptome. illumina.com Unlike microarrays, RNA-Seq does not require species-specific probes, allowing for the detection of novel transcripts, gene fusions, and other genetic variations. illumina.com It offers a wider dynamic range for quantifying gene expression and exhibits higher specificity and sensitivity, which is particularly useful for detecting genes with low expression levels. illumina.com In the context of this compound, RNA-Seq can be used to quantify its expression in various chicken tissues, providing a detailed picture of its role in the innate immune system. maynoothuniversity.ie The technology is compatible with various platforms, including those from Illumina, and can be applied to single-cell analysis to understand expression at a granular level. wistar.orgbiorxiv.org

Microarray Analysis: While RNA-Seq has become more prevalent, microarray analysis remains a valuable tool for gene expression profiling. illumina.comkcl.ac.uk This technique involves hybridizing labeled cDNA or cRNA to a chip containing thousands of known gene probes. kcl.ac.uk The intensity of the signal from each probe corresponds to the expression level of that gene. Microarrays have been used to compare gene expression in different tissues, such as those from juvenile and sexually mature hens, to identify proteins involved in specific biological processes. dntb.gov.ua For this compound, microarrays can reveal differential expression patterns across a panel of chicken tissues, indicating its sites of action. maynoothuniversity.ie

FeatureRNA Sequencing (RNA-Seq)Microarray Analysis
Principle Direct sequencing of cDNAHybridization to gene-specific probes
Novel Transcript Detection Yes illumina.comNo
Dynamic Range > 10^5 illumina.com~10^3 illumina.com
Sensitivity High, especially for low-abundance transcripts illumina.comModerate
Applications for this compound Quantifying expression, identifying isoforms and genetic variants acgtinc.comDifferential expression profiling across tissues maynoothuniversity.ie

Quantitative Real-Time PCR (qPCR) for Expression Quantification

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique used to measure the amount of a specific nucleic acid sequence in a sample in real-time. gene-quantification.dethermofisher.com It is a cornerstone for validating and quantifying the expression of genes like this compound identified through broader profiling methods like RNA-Seq or microarrays.

The principle of qPCR involves monitoring the amplification of a target DNA sequence during the PCR process. gene-quantification.de This is typically achieved using a fluorescent reporter, such as SYBR Green dye, which fluoresces upon binding to double-stranded DNA, or a probe-based method like TaqMan assays. youtube.com The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq) is inversely proportional to the initial amount of the target nucleic acid. gene-quantification.de

For accurate quantification of this compound expression, the selection of stable reference genes for data normalization is critical. nih.gov Studies in chickens have identified suitable reference genes for various tissues, ensuring the reliability of qPCR results. nih.gov The technique has been successfully used to demonstrate the differential gene expression of novel gallinacins, including this compound, across a range of chicken tissues. maynoothuniversity.ie

Proteomic Approaches for Peptide Characterization

Proteomic techniques are essential for the direct identification, characterization, and quantification of peptides like this compound from biological samples. nih.gov These methods provide crucial information about the peptide's presence, sequence, and any post-translational modifications.

Mass Spectrometry for Identification and Modification Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. thermofisher.com It is the central technology in proteomics for identifying and characterizing proteins and peptides. mdpi.comuky.edu

Identification: In a typical "bottom-up" proteomics workflow, proteins from a sample are first digested into smaller peptides using an enzyme like trypsin. csic.es These peptides are then separated, often by liquid chromatography (LC), and introduced into the mass spectrometer. mdpi.comcsic.es The instrument measures the mass of the intact peptides (MS1 scan) and then fragments them to obtain sequence information (MS/MS or MS2 scan). nih.gov By searching the resulting fragmentation patterns against protein sequence databases, the identity of the peptides, and thus the original proteins like this compound, can be determined. csic.esnih.gov Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) are common ionization methods used. mdpi.comnih.gov

Modification Analysis: Mass spectrometry is also instrumental in identifying post-translational modifications (PTMs), which can significantly impact a peptide's function. nih.gov Different fragmentation methods, such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD), can be employed to pinpoint the exact location of modifications on the peptide sequence. nih.gov For a peptide like this compound, this could include modifications that alter its antimicrobial activity or stability.

Mass Spectrometry TechniquePrimary Application in this compound StudiesKey Information Provided
MALDI-TOF MS Rapid identification of peptides nih.govMolecular weight of the peptide
LC-MS/MS In-depth peptide sequencing and identification mdpi.comnih.govAmino acid sequence, confirmation of identity
High-Resolution MS Accurate mass measurement for identification and PTM analysis nih.govPrecise mass of peptides and modified forms

Bioinformatic Tools for Sequence, Structure, and Evolutionary Analysis

Bioinformatics is indispensable for analyzing the large datasets generated by genomic, transcriptomic, and proteomic studies. scientificelectronicarchives.org A variety of computational tools are used to analyze the sequence, predict the structure, and understand the evolutionary history of this compound. springernature.com

Sequence Analysis: Tools like BLAST and FASTA are used for similarity searching to identify homologous sequences in databases. scientificelectronicarchives.org This was instrumental in the initial in silico discovery of several novel gallinacins, including this compound, by searching chicken expressed sequence tag (EST) databases. maynoothuniversity.ie Sequence alignment tools like ClustalW are used to compare multiple sequences, which is a prerequisite for evolutionary analysis. researchgate.net

Structural Analysis: While experimental methods like X-ray crystallography or NMR are the gold standard for structure determination, bioinformatic tools can predict the three-dimensional structure of peptides like this compound based on their amino acid sequence. This provides insights into how the peptide might interact with microbial membranes.

Evolutionary Analysis: Bioinformatic methods are used to reconstruct phylogenetic trees and detect instances of adaptive evolution. For the gallinacin family, evolutionary analysis has revealed that certain sites, particularly within the mature antimicrobial peptide region, are under positive selection. maynoothuniversity.ie This suggests an evolutionary arms race with pathogens, driving the diversification of these defense peptides. maynoothuniversity.ie Software packages like BEAST are used for Bayesian evolutionary analysis. scientificelectronicarchives.org

In vitro and In vivo Model Systems for Functional Characterization (non-human, animal models)

To understand the biological function of this compound, researchers rely on both in vitro and in vivo model systems. These models are crucial for testing the peptide's antimicrobial activity and its role in a physiological context.

In vitro Assays: These are laboratory-based tests conducted in a controlled environment outside of a living organism. For this compound, in vitro assays are used to determine its antimicrobial spectrum and potency. This typically involves exposing various bacterial or fungal strains to the purified or synthesized peptide and measuring the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. For example, the antimicrobial activity of Gallinacin-3, a related peptide, was evaluated in vitro against Escherichia coli, Staphylococcus aureus, and Salmonella typhi. researchgate.net

In vivo Animal Models: Animal models are non-human species used to study biological processes or diseases that mimic those in other species. nih.gov While the use of animal models is subject to ethical considerations and regulations, they provide an invaluable way to study the function of molecules like this compound in a complex, whole-organism setting. nih.govama-assn.org For instance, transgenic animal models can be created to study the effect of expressing this compound. nih.gov In one study, mice fed with transgenic plants expressing Gallinacin-3 showed no adverse effects on body weight or intestinal microflora, demonstrating its potential as a safe antimicrobial agent in a living system. researchgate.net The development of new approach methodologies (NAMs), such as organ-on-a-chip systems, aims to reduce the reliance on animal testing in the future. fda.gov

Model SystemPurpose for this compound StudiesExamples of Findings
In vitro Assays Determine antimicrobial spectrum and potencyMinimum Inhibitory Concentration (MIC) against specific pathogens researchgate.net
In vivo Animal Models Assess function and effects in a whole organismEvaluation of effects on host physiology and microflora researchgate.net

Future Research Directions and Translational Perspectives in Animal Health Research

Elucidating Novel Functions and Interacting Partners of Gallinacin-10

While the direct bactericidal activity of this compound is a cornerstone of its function, future research will delve into its more nuanced roles within the chicken's immune response. The broader family of β-defensins, to which this compound belongs, is known to have functions that extend beyond simply killing microbes. These peptides can act as immunomodulatory molecules, bridging the innate and adaptive immune systems.

Key areas for future investigation include:

Chemotactic Activity : A crucial research direction is to determine if this compound can attract host immune cells, such as heterophils (the avian equivalent of neutrophils), monocytes, and lymphocytes, to sites of infection. For example, human β-defensins are known to be chemotactic for immature dendritic cells and memory T cells by binding to chemokine receptors like CCR6. nih.gov Investigating similar interactions for this compound could reveal its role in orchestrating a more robust and targeted immune response.

Modulation of Inflammatory Responses : Research is needed to understand how this compound influences the production of cytokines and other inflammatory mediators. It may play a role in either amplifying the initial inflammatory signal to recruit immune cells or, conversely, dampening inflammation to prevent excessive tissue damage. The expression of some gallinacins is induced by inflammatory signals like lipopolysaccharide (LPS), suggesting a role within the inflammatory cascade. nih.gov

Interacting Host Proteins : Identifying the specific host cell receptors or proteins that this compound interacts with is a critical step. These interactions likely mediate its potential immunomodulatory functions. Techniques such as co-immunoprecipitation followed by mass spectrometry could be employed using this compound as bait to "pull down" and identify its binding partners in various immune and epithelial cells.

Barrier Function Enhancement : Given its expression in mucosal tissues, another novel function to explore is whether this compound can enhance the integrity of the epithelial barrier, a critical first line of defense against pathogens.

Application of Genetic Markers in Poultry Breeding for Enhanced Innate Immunity

The genetic basis of disease resistance is a key area for improving poultry health, and the gallinacin gene cluster, which includes GAL10, is a promising source of genetic markers for breeding programs. bu.edu.eg Variations within these genes, such as single nucleotide polymorphisms (SNPs), have been linked to differences in immune responses and resistance to important poultry pathogens. jofamericanscience.orgscialert.net

Research has shown that the gallinacin genes are polymorphic in different chicken lines. bu.edu.egjofamericanscience.orgscialert.net Studies have successfully identified SNPs within several gallinacin genes and analyzed their association with specific traits. For instance, SNPs in GAL3, GAL4, and GAL5 have been associated with both resistance to Salmonella typhimurium and body weight. bu.edu.egnih.gov Similarly, polymorphisms in gallinacin genes have been linked to resistance against Marek's disease. jofamericanscience.orgscialert.net

The application of these findings in poultry breeding involves Marker-Assisted Selection (MAS). By identifying chicks that carry favorable SNP genotypes, breeders can select for enhanced innate immunity and disease resistance more efficiently than with traditional phenotypic selection alone. bu.edu.egjofamericanscience.orgscialert.net

Future research should focus on:

Fine-mapping the gallinacin gene cluster to identify the specific causative mutations responsible for the observed trait associations.

Expanding association studies to include a wider range of economically important diseases and production traits.

Integrating genomic information into comprehensive breeding programs that balance enhanced immunity with other desired traits like growth rate and feed efficiency.

Below is a table summarizing research findings on the association of Gallinacin gene polymorphisms with various traits in chickens.

GenePolymorphism/GenotypeAssociated TraitChicken Breed/LineReference
GAL3 TT genotypeSignificantly higher body weight compared to TC and CCFayoumi, Rhode Island Red & crosses bu.edu.egnih.gov
GAL4 GG genotypeSignificantly lower Salmonella typhimurium count compared to AAFayoumi, Rhode Island Red & crosses bu.edu.egnih.gov
GAL5 AA genotypeSignificantly higher body weight compared to CC and CAFayoumi, Rhode Island Red & crosses bu.edu.egnih.gov
GAL1, GAL2 Various SNPsAssociated with response to Marek's DiseaseWhite Leghorn (Lines 6 & 7) jofamericanscience.org
GAL3, GAL4, GAL5, GAL10 Various SNPsAssociated with resistance to Marek's DiseaseWhite Leghorn (Lines 6 & 7) bu.edu.egscialert.net

Design Principles for Next-Generation Antimicrobial Peptides Based on this compound

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents, and antimicrobial peptides (AMPs) like this compound are promising templates. Rational peptide design can be used to engineer next-generation AMPs with enhanced efficacy, stability, and selectivity, while minimizing potential toxicity.

Key design principles applicable to modifying this compound include:

Structure-Activity Relationship (SAR) : Understanding the relationship between the peptide's structure and its antimicrobial function is paramount. For avian β-defensins, the three-dimensional fold, stabilized by disulfide bonds, is crucial for optimal activity, particularly against Gram-positive bacteria. nih.govresearchgate.net Future research would involve synthesizing this compound variants with specific amino acid substitutions to probe the importance of charge, hydrophobicity, and amphipathicity for its activity.

Enhancing Cationicity : The net positive charge of AMPs is critical for their initial electrostatic interaction with negatively charged bacterial membranes. lifetein.com The cationicity of this compound could be increased by substituting neutral or acidic amino acids with basic residues like lysine or arginine, potentially improving its binding to microbial surfaces.

Optimizing Hydrophobicity : Hydrophobicity influences the peptide's ability to insert into and disrupt the bacterial membrane. lifetein.com However, excessive hydrophobicity can lead to toxicity against host cells. The design of this compound analogs would involve finding an optimal balance of hydrophobicity to maximize antimicrobial potency while minimizing hemolytic activity. nih.govresearchgate.net

Improving Stability : Natural peptides can be susceptible to degradation by proteases. Engineering strategies to improve the stability of this compound derivatives could include substituting L-amino acids with D-amino acids at specific positions or cyclizing the peptide backbone. nih.gov

Strategies like site-directed mutagenesis, truncation, and the creation of synthetic libraries can be employed to systematically explore the chemical space around the this compound scaffold and identify candidates with superior therapeutic profiles. nih.govresearchgate.net

Systems Biology Approaches to Understand this compound in Host Defense Networks

To fully appreciate the role of this compound, it must be studied not in isolation but as part of the complex, interconnected network of host defense. Systems biology, which integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, metabolomics), provides a powerful framework for achieving this holistic understanding.

Transcriptomics : Gene expression studies have already shown that multiple gallinacin genes are expressed in various tissues and can be induced in response to pathogens or their components like LPS. nih.gov Future transcriptomic analyses (e.g., RNA-seq) of immune cells and infected tissues can reveal the co-regulated gene networks that are activated alongside GAL10. This can help identify upstream regulators and downstream effector pathways associated with this compound function.

Proteomics : Quantitative proteomic approaches can be used to measure changes in the protein landscape of cells and tissues following infection or stimulation. This can identify proteins whose expression or post-translational modification is altered in conjunction with this compound expression, providing clues about its functional pathways and interacting partners.

Integrative Network Analysis : The true power of systems biology lies in integrating these different layers of data. For example, combining gene expression data with protein-protein interaction databases can help construct detailed models of the this compound-centered immune network. uniprot.org This can reveal previously unknown connections, feedback loops, and regulatory hubs that govern the innate immune response in poultry.

By employing these systems-level approaches, researchers can move from a gene-centric view to a network-based understanding of this compound, ultimately providing a more complete picture of its contribution to chicken health and disease resistance.

Q & A

Q. What methodologies are recommended for the initial characterization of Gallinacin-10’s antimicrobial activity?

Answer: Begin with standardized in vitro assays to evaluate antimicrobial efficacy:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against target pathogens (e.g., Gram-negative bacteria) .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects over 24-hour intervals .
  • Membrane permeability assays (e.g., SYTOX Green uptake) to evaluate disruption of bacterial membranes .
    Ensure replicates (n ≥ 3) and include positive controls (e.g., polymyxin B). Report results with mean ± standard deviation and statistical significance thresholds (p < 0.05) .

Q. Table 1: Key Parameters for Initial Characterization

Assay TypeKey MetricsStatistical AnalysisReference
MICIC₅₀, MIC₉₀Non-linear regression
Time-killLog₁₀ CFU reductionANOVA with post-hoc tests
Membrane PermeabilityFluorescence intensityStudent’s t-test

Q. How should researchers design a reproducible synthesis protocol for this compound?

Answer:

  • Solid-phase peptide synthesis (SPPS) is preferred for lab-scale production. Optimize resin type (e.g., Wang resin) and coupling agents (e.g., HBTU) for yield .
  • Purification: Use reverse-phase HPLC with C18 columns, specifying gradient conditions (e.g., 10–60% acetonitrile in 0.1% TFA) .
  • Characterization: Include mass spectrometry (MS) and analytical HPLC (purity ≥95%) . Document all steps in the Methods section, enabling replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across studies?

Answer:

  • Meta-analysis: Apply random-effects models to aggregate data from heterogeneous studies, calculating pooled effect sizes (e.g., Cohen’s d) and I² statistics for heterogeneity .
  • Sensitivity analysis: Exclude outlier studies and reassess trends .
  • Experimental replication: Standardize cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., serum concentration) to isolate variables .

Q. Table 2: Statistical Framework for Data Contradictions

ApproachUse CaseToolsReference
Meta-analysisCross-study aggregationRevMan, R
Sensitivity AnalysisIdentifying outliersPRISMA guidelines
Replication StudiesControlling variablesDetailed Methods section

Q. What advanced techniques are suitable for investigating this compound’s mechanism of action?

Answer:

  • Proteomics: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify bacterial proteins with altered expression post-treatment .
  • Transcriptomics: Perform RNA-seq to map changes in pathogen gene regulation .
  • Molecular docking: Predict binding affinities to bacterial targets (e.g., lipid A) using tools like AutoDock Vina .
    Validate findings with in vitro binding assays (e.g., surface plasmon resonance) .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy and safety?

Answer:

  • Animal models: Use murine sepsis or wound infection models with immunocompromised hosts to mimic clinical scenarios .
  • Dosage: Optimize via pharmacokinetic studies (e.g., AUC, Cₘₐₓ) and toxicity thresholds (e.g., LD₅₀) .
  • Outcome metrics: Include survival rates, bacterial load (CFU/organ), and histopathology . Adhere to ARRIVE guidelines for ethical reporting .

Q. What strategies mitigate antimicrobial resistance (AMR) concerns during this compound research?

Answer:

  • Resistance induction assays: Serial passage of pathogens in sub-inhibitory concentrations of this compound to track MIC changes .
  • Synergy studies: Test combinations with conventional antibiotics (e.g., β-lactams) using checkerboard assays (FIC index ≤0.5 indicates synergy) .
  • Genomic analysis: Identify resistance genes via whole-genome sequencing of evolved strains .

Q. How can researchers leverage computational tools to optimize this compound’s structure?

Answer:

  • Molecular dynamics (MD) simulations: Assess peptide stability in bacterial membrane mimetics (e.g., POPE/POPG bilayers) .
  • QSAR modeling: Correlate structural features (e.g., charge, hydrophobicity) with activity to design analogs .
  • In silico toxicity prediction: Use tools like ProTox-II to prioritize candidates with low cytotoxicity .

Methodological Frameworks

What criteria define a rigorous research question for this compound studies?

Answer: Apply the FINER framework:

  • Feasible: Align scope with available resources (e.g., peptide synthesis facilities) .
  • Interesting: Address gaps in understanding host-microbe interactions .
  • Novel: Explore understudied applications (e.g., biofilm disruption) .
  • Ethical: Comply with animal welfare and biosafety protocols .
  • Relevant: Link to public health priorities (e.g., multidrug-resistant infections) .

Q. How should researchers conduct a systematic review of this compound’s therapeutic potential?

Answer:

  • Search strategy: Use Google Scholar with Boolean operators (e.g., "this compound" AND "antimicrobial resistance") . Filter by publication date (last 5 years) and citation count .
  • Data extraction: Tabulate key findings (e.g., MIC ranges, model systems) and assess study quality via ROBINS-I .
  • Synthesis: Highlight consensus and contradictions, proposing hypotheses for validation .

Q. What ethical considerations are critical when publishing this compound research?

Answer:

  • Data transparency: Share raw data (e.g., spectra, sequencing files) in repositories like Zenodo .
  • Conflict of interest: Disclose funding sources (e.g., grant numbers) and patent applications .
  • Authorship: Follow ICMJE criteria; acknowledge contributors who do not meet authorship thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.